molecular formula C8H12O4 B2685893 Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate CAS No. 1538188-47-4

Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B2685893
CAS No.: 1538188-47-4
M. Wt: 172.18
InChI Key: WUXNEPXTBYLGQW-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative featuring an acetyl group, a hydroxyl group, and an ester moiety. Cyclobutane derivatives are of interest in organic synthesis and pharmaceuticals due to their ring strain and functional versatility. This article compares the compound with similar molecules, focusing on substituent effects, ring size, and safety profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h6,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXNEPXTBYLGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with acetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-purity reagents, advanced catalysts, and efficient separation techniques to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate.

    Reduction: Methyl 1-(1-hydroxyethyl)-3-hydroxycyclobutane-1-carboxylate.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate is synthesized through specific chemical reactions that involve cycloaddition processes. Notably, the compound can be produced via a [2+2] cycloaddition reaction, which has been reported to yield cyclobutane derivatives effectively. This synthesis method highlights the compound's versatility as a building block in organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry:

  • This compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity and selectivity.

2. Development of Cyclobutane Derivatives:

  • The compound serves as an important intermediate in the synthesis of cyclobutane derivatives, which are known for their unique chemical properties and biological activities. Research has shown that derivatives of this compound can exhibit significant anti-cancer properties, making them candidates for further development in oncology .

3. Photocatalysis:

  • Recent studies have explored the use of this compound in photocatalyzed reactions. The compound can participate in selective reactions under light irradiation, leading to the formation of complex organic molecules with potential applications in materials science and nanotechnology .

Case Study 1: Synthesis of Cyclobutane Serine Analogues

A study conducted by researchers at Universidad de La Rioja demonstrated the synthesis of cyclobutane serine analogues using this compound as a key intermediate. The research highlighted the compound’s ability to undergo thermal [2+2] cycloaddition reactions, yielding serine analogues with promising biological activities .

Case Study 2: Nucleoside Analogues

Another significant application was reported in the synthesis of methylenecyclobutane analogues of nucleosides, where this compound was utilized to create novel nucleoside structures. These analogues showed enhanced antiviral activity, indicating the compound's potential role in developing antiviral therapies .

Comparative Data Table

Application AreaDescriptionPotential Impact
Medicinal ChemistryPrecursor for bioactive compoundsDevelopment of new pharmaceuticals
Cyclobutane DerivativesIntermediate for synthesizing cyclobutane-based drugsAnti-cancer properties
PhotocatalysisInvolvement in light-driven organic reactionsInnovations in materials science
Nucleoside AnaloguesSynthesis of nucleoside derivativesEnhanced antiviral therapies

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations

Methyl 1-Acetyl-3,3-Dimethoxycyclobutane-1-Carboxylate (CAS 1499341-53-5)
  • Molecular Formula : C₁₀H₁₆O₅
  • Molecular Weight : 216.23 g/mol
  • Key Substituents : Acetyl, dimethoxy, ester
  • State : Liquid at room temperature
  • The dimethoxy substituents may enhance steric hindrance, affecting reactivity.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂
  • Key Substituents: Methylamino, ester, chloride
  • Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate in ethyl acetate
  • Comparison: The methylamino group introduces basicity, contrasting with the acetyl group’s ketonic properties. The hydrochloride salt form improves solubility in polar solvents.

Ring Size and Functional Group Effects

1-Benzylcyclobutane-1-Carboxylic Acid (CAS 114672-02-5)
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Key Features : Benzyl group, carboxylic acid, cyclobutane ring
  • Safety: Not classified under GHS
  • Comparison : The carboxylic acid group increases acidity compared to esters, altering solubility and reactivity. The benzyl group adds aromaticity, influencing π-π interactions.
Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Features: Amino group, cyclopentane ring
  • Hazards : Acute toxicity (H302), skin/eye irritation (H315, H319), respiratory irritation (H335)
  • The amino group introduces nucleophilicity, absent in the acetylated target compound.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Ring Size State Hazards
Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate Not available Not available Acetyl, hydroxy, ester Cyclobutane Not reported Not available
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate C₁₀H₁₆O₅ 216.23 Acetyl, dimethoxy, ester Cyclobutane Liquid Not reported
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₈H₁₄ClNO₂ ~191.66 Methylamino, ester, Cl⁻ Cyclobutane Solid Not reported
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl, carboxylic acid Cyclobutane Not reported Not classified
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, ester Cyclopentane Not reported H302, H315, H319, H335

Biological Activity

Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate (MACBC) is a cyclobutane derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The chemical formula is C8H12O4C_8H_{12}O_4, and it features both an acetyl group and a hydroxyl group, which are crucial for its interaction with biological targets.

Pharmacological Activities

Research indicates that MACBC exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that MACBC has low toxicity and acts as an inhibitor of tumor growth. It selectively antagonizes N-methyl-D-aspartic acid (NMDA) receptors, which are implicated in various neurological conditions and cancer pathways .
  • Neurotropic Effects : The compound has been identified as a neurotropic agent, influencing neurotransmitter systems. Its ability to modulate NMDA receptor activity suggests potential applications in treating neurodegenerative diseases and psychiatric disorders .
  • Analgesic and Antimicrobial Properties : MACBC derivatives have demonstrated analgesic effects, making them candidates for pain management therapies. Additionally, some studies report antimicrobial activity, indicating a broader therapeutic potential .

The biological activity of MACBC is primarily linked to its interaction with neurotransmitter receptors:

  • NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, MACBC may help in reducing excitotoxicity associated with various neurological disorders. This mechanism is particularly relevant in conditions like Alzheimer's disease and multiple sclerosis .
  • Antioxidant Properties : Some derivatives of cyclobutane compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of MACBC and its derivatives:

  • Antitumor Efficacy : A study demonstrated that MACBC significantly inhibited the proliferation of cancer cell lines in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells .
  • Neuroprotective Effects : In animal models, MACBC showed promise in reducing neuroinflammation and protecting against cognitive decline. The compound's ability to modulate NMDA receptor activity was highlighted as a key factor in its neuroprotective effects .
  • Analgesic Activity : In pain models, MACBC exhibited significant analgesic properties comparable to traditional pain relievers. This suggests potential for development into new analgesic medications that may have fewer side effects than current options .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntitumorInhibits tumor growth; induces apoptosis in cancer cells
NeurotropicModulates NMDA receptors; potential for treating neurodegenerative diseases
AnalgesicExhibits pain-relieving properties in animal models
AntimicrobialShows activity against various pathogens

Q & A

Q. What are the key synthetic methodologies for Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, nucleophilic substitution or cycloaddition reactions (e.g., Diels-Alder analogs) can introduce acetyl and hydroxyl groups. A stepwise approach is recommended:

Ring Formation : Use cyclopropane or cyclobutane precursors with strain-driven reactivity (e.g., cycloaddition with dienes) .

Esterification : Employ methylating agents (e.g., dimethyl sulfate) under anhydrous conditions to form the carboxylate ester.

Functionalization : Acetylation via nucleophilic acyl substitution (e.g., acetyl chloride with a base catalyst).
Optimization involves monitoring reaction kinetics (e.g., using Michaelis-Menten models for intermediate complexes) and adjusting solvent polarity or temperature . NMR (e.g., ¹H, ¹³C) and LC-MS are critical for tracking intermediates (see Table 1 for example NMR data) .

Table 1 : Example ¹H-NMR Data for a Cyclobutane Derivative (Reference: )

δ (ppm)MultiplicityIntegrationAssignment
3.82s3HCOOCH₃
2.56–2.31m7HCyclobutane protons
2.29s3HCH₃ (acetyl)

Q. How should researchers characterize the stereochemistry and conformation of the cyclobutane ring?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Mercury CSD can visualize puckering and compare with similar structures .
  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) to quantify ring distortion. For cyclobutanes, planar deviations >0.2 Å indicate significant puckering .
  • NMR Coupling Constants : Analyze vicinal coupling (³JHH) to infer dihedral angles and confirm chair-like or boat-like conformations.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis. Monitor stability via TLC or HPLC if stored >6 months .
  • Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids) and dispose via licensed waste services .

Advanced Research Questions

Q. How can computational tools predict the compound’s reactivity and synthetic pathways?

  • Methodological Answer :
  • Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify plausible precursors (e.g., cyclobutane carboxylic acids) and reaction templates .
  • DFT Calculations : Optimize transition states for cycloaddition or acetylation steps. Gaussian or ORCA software can calculate activation energies and regioselectivity.
  • Machine Learning : Train models on kinetic data (e.g., rate constants from cycloadditions) to predict optimal solvents or catalysts .

Q. How do researchers resolve contradictions in crystallographic data refinement?

  • Methodological Answer :
  • Twinned Data : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning fractions .
  • Disorder Modeling : In Mercury CSD, split atoms with high thermal motion and refine occupancy ratios. Validate with R-factor convergence (<5%) .
  • Validation Tools : Check geometric outliers (e.g., bond lengths, angles) using CheckCIF or PLATON .

Q. What advanced techniques analyze the compound’s role in reaction mechanisms?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., proton transfer vs. ring opening) .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during synthesis. For example, track carbonyl stretches (1700–1750 cm⁻¹) to confirm acetylation .
  • Mass Spectrometry Imaging : Map spatial distribution in catalytic systems to study substrate interactions .

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